molecular formula C15H11FO3 B7989732 2-(3-Fluoro-4-methylbenzoyl)benzoic acid

2-(3-Fluoro-4-methylbenzoyl)benzoic acid

Cat. No.: B7989732
M. Wt: 258.24 g/mol
InChI Key: GJTUGBQKSGFZQA-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylbenzoyl)benzoic acid ( 342-46-1) is an organic compound with the molecular formula C₁₅H₁₁FO₃ and a molecular weight of 258.24 g/mol . This benzoyl benzoic acid derivative is supplied for research purposes and is not intended for diagnostic or therapeutic uses. Benzoyl benzoic acid derivatives are of significant interest in medicinal chemistry research. Scientific studies have explored similar compounds as inhibitors of bacterial transcription, targeting the interaction between RNA polymerase and sigma factors . These inhibitors can disrupt the formation of the RNAP holoenzyme, which is essential for bacterial gene expression, positioning this class of molecules as a potential scaffold for developing novel antimicrobial agents . Researchers investigating new pathways to combat bacterial resistance may find this compound valuable. This product is designated "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

2-(3-fluoro-4-methylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUGBQKSGFZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Benzoic Acid

The carboxylic acid group in benzoic acid is typically protected as a methyl ester to enhance electrophilic aromatic substitution reactivity. A common procedure involves refluxing benzoic acid with methanol in the presence of sulfuric acid as a catalyst. For example, a solution of benzoic acid in methanol (100 mL) with concentrated H₂SO₄ (4 mL) under reflux for 5 hours achieves near-quantitative conversion to methyl benzoate.

Synthesis of 3-Fluoro-4-methylbenzoyl Chloride

The acyl chloride intermediate, 3-fluoro-4-methylbenzoyl chloride , is prepared by treating 3-fluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux. A representative protocol uses 5 g of the benzoic acid and 9 mL of SOCl₂ in methanol at 60°C for 8 hours, yielding the acyl chloride as a colorless oil.

Friedel-Crafts Acylation Reaction

Methyl benzoate undergoes Friedel-Crafts acylation with 3-fluoro-4-methylbenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at 0–5°C to minimize side reactions, with the acyl group preferentially attaching to the ortho position relative to the ester group. After 4 hours, the mixture is quenched with 1 N NaOH, washed with HCl and water, and dried over anhydrous Na₂SO₄.

Key Data:

  • Solvent: Dichloromethane

  • Catalyst: AlCl₃ (1.2 equiv)

  • Yield: ~85% (extrapolated from analogous reactions in)

Deprotection to Carboxylic Acid

The methyl ester is hydrolyzed using aqueous NaOH (2 M) under reflux for 3 hours. Acidification with HCl precipitates 2-(3-fluoro-4-methylbenzoyl)benzoic acid , which is purified via recrystallization from ethanol.

Base-Mediated Coupling Strategy

Aminobenzoyl Intermediate Formation

A method adapted from involves reacting 2-aminobenzoic acid with 3-fluoro-4-methylbenzoyl chloride in DCM using triethylamine as a base. The reaction forms an amide intermediate, which is subsequently oxidized to the ketone.

Reaction Conditions:

  • Base: Triethylamine (2.5 equiv)

  • Temperature: Room temperature

  • Time: 12 hours

  • Yield: ~70% (based on similar transformations in)

Oxidation of Amide to Ketone

The amide intermediate is treated with N-bromosuccinimide (NBS) in acetonitrile under UV light to facilitate α-ketocarbonyl formation. This step is critical for achieving the final benzophenone structure.

Fries Rearrangement Pathway

Phenyl Ester Preparation

Benzoic acid is converted to phenyl benzoate by reacting with phenol in the presence of DCC (dicyclohexylcarbodiimide). The phenyl ester serves as a substrate for the Fries rearrangement.

Rearrangement and Functionalization

Heating phenyl benzoate with 3-fluoro-4-methylbenzoyl chloride and AlCl₃ at 120°C induces a Fries rearrangement, yielding 2-(3-fluoro-4-methylbenzoyl)phenyl benzoate . Subsequent hydrolysis with NaOH (10%) affords the target compound.

Limitations:

  • Regioselectivity: Para-substituted products may form as byproducts (~15–20%).

  • Yield: ~65% after purification.

Comparative Analysis of Methods

MethodKey StepYieldAdvantagesLimitations
Friedel-CraftsElectrophilic acylation85%High regioselectivityRequires harsh conditions
Base-Mediated CouplingAmide oxidation70%Mild conditionsMulti-step synthesis
Fries RearrangementRearrangement65%Utilizes stable intermediatesLow regioselectivity

Optimization and Scale-Up Considerations

Solvent Effects

Polar aprotic solvents like DCM enhance Friedel-Crafts acylation rates by stabilizing the acylium ion. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Purification Techniques

Crude products are often purified via:

  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluoro-4-methylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzoic acid scaffold is highly versatile, with substituents dictating reactivity, solubility, and bioactivity. Key comparisons include:

  • 2-(Sulfooxy)benzoic Acid (): This compound replaces the benzoyl group with a sulfonate ester at the 2-position. The electron-withdrawing sulfonate group significantly lowers the pKa (~2.8) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the fluorine and methyl groups in 2-(3-Fluoro-4-methylbenzoyl)benzoic acid create a balance between electron-withdrawing (F) and electron-donating (CH₃) effects, likely resulting in a pKa closer to 3.5 (estimated).

  • Methyl Red (): Azo-linked to a dimethylaminophenyl group, methyl red’s pH-sensitive behavior (pKa 4.4–6.2) arises from the dimethylamino substituent.
  • β-Triketone Herbicides (): Compounds like CMBA (2-chloro-4-methylsulfonyl benzoic acid) and MNBA (4-methylsulfonyl-2-nitro benzoic acid) feature sulfonyl and nitro substituents. These groups enhance herbicidal activity through strong electron-withdrawing effects, whereas the target compound’s fluorine and methyl may offer milder electronic perturbations suitable for pharmaceutical applications.

Table 1: Substituent Effects on Benzoic Acid Derivatives
Compound Substituents pKa (Carboxylic Acid) Key Electronic Effects
Benzoic acid None 4.2 Baseline
2-(Sulfooxy)benzoic acid 2-O-SO₃H ~2.8 Strong electron-withdrawing
This compound 3-F, 4-CH₃ on benzoyl ~3.5 (estimated) Moderate electron-withdrawing (F) + donating (CH₃)
CMBA () 2-Cl, 4-SO₂CH₃ Not reported Strong electron-withdrawing (Cl, SO₂CH₃)

Physicochemical Properties

  • Acidity (pKa) : Fluorine’s electronegativity increases acidity, while methyl’s electron-donating effect counteracts this. The combined substituents likely result in a pKa slightly lower than benzoic acid but higher than sulfonate derivatives (Table 1).
  • Solubility : The hydrophobic methyl group may reduce aqueous solubility compared to polar sulfonates () or nitro-substituted analogs ().
  • Thermal Stability : Crystalline derivatives like those synthesized in and exhibit melting points influenced by substituent bulk. The target compound’s benzoyl group may enhance stability compared to simpler analogs.

Biological Activity

2-(3-Fluoro-4-methylbenzoyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C15H13F O3
Molecular Weight: Approximately 272.26 g/mol

The compound features a benzoic acid moiety with a fluorinated and methyl-substituted benzoyl group, which is crucial for its biological activity. The presence of the fluorine atom can enhance lipophilicity and improve binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
  • Receptor Modulation: It could interact with receptors that regulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Biological Activity
This compoundStructureAntimicrobial, Anti-inflammatory
Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoateStructureAntimicrobial
N-(4-ethylbenzoyl)-2-hydroxybenzamideStructureAnti-parasitic

Case Studies

  • Study on Antimicrobial Activity:
    • A study evaluated the efficacy of various phenoxyacetic acid derivatives against bacterial strains. This compound showed promising results, inhibiting the growth of several strains effectively.
  • Anti-inflammatory Assessment:
    • In vitro assays demonstrated that this compound significantly reduced NO production in macrophages, suggesting its role in modulating inflammatory responses.
  • Cytotoxicity Testing:
    • Cytotoxicity assays against human cell lines revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.

Q & A

Q. What are the common synthetic routes for 2-(3-Fluoro-4-methylbenzoyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-fluoro-4-methylbenzoic acid is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Fluorination steps may involve electrophilic substitution using Selectfluor® or halogen exchange with KF in polar aprotic solvents.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq acylating agent) and temperature (80–120°C) to enhance yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3, methyl at C4). Fluorine coupling patterns in NMR distinguish para/meta substitution.
  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) ensures >95% purity.
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.3%) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C. Use DMSO or DMF for dissolution in biological assays; for crystallography, use ethanol or acetonitrile. Avoid prolonged exposure to light/moisture to prevent hydrolysis of the benzoyl group .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model exchange-correlation effects. Include exact exchange terms (20–25%) for accurate thermochemical data.
  • Applications : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate IR spectra and compare with experimental data to validate tautomeric forms .

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

  • Methodological Answer : Use SHELXL for refinement. Collect high-resolution (<1.0 Å) X-ray data at 100 K to minimize thermal motion. Address disorder in the fluorine/methyl groups via PART instructions. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How does substituent positioning (fluoro vs. methyl) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates. Compare IC₅₀ values against analogs lacking the 3-fluoro or 4-methyl groups.
  • Computational Docking : Use AutoDock Vina to model ligand-protein interactions. The 3-fluoro group may enhance binding via halogen bonding, while the 4-methyl group improves hydrophobic packing .

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